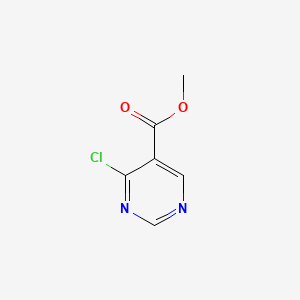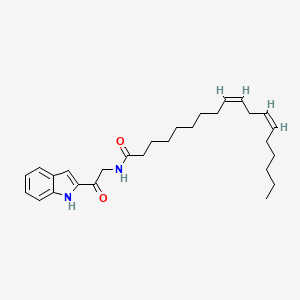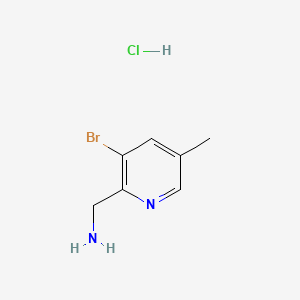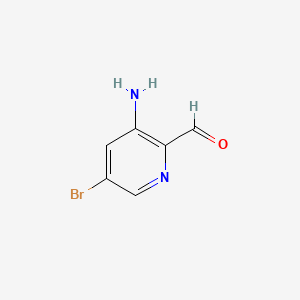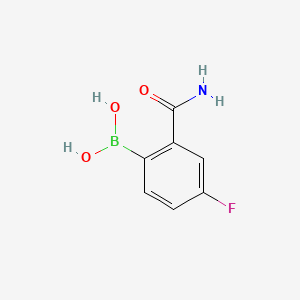
(2-Carbamoyl-4-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Carbamoyl-4-fluorophenyl)boronic acid” is an organofluorine compound . It is functionally related to a phenylboronic acid . This compound is also known as "Boronic acid, B- [2-(aminocarbonyl)-4-fluorophenyl]-" .
Synthesis Analysis
The synthesis of “(2-Carbamoyl-4-fluorophenyl)boronic acid” has been studied in the context of structure-activity studies . These studies examined the effect of a novel series of S-substituted 6-mercapto-N-phenyl-nicotinamides on CXCL1-stimulated Ca (2+) flux in whole human PMNs .
Molecular Structure Analysis
The molecular formula of “(2-Carbamoyl-4-fluorophenyl)boronic acid” is C7H7BFNO3 . The average mass is 182.945 Da and the monoisotopic mass is 183.050308 Da .
Chemical Reactions Analysis
“(2-Carbamoyl-4-fluorophenyl)boronic acid” has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Carbamoyl-4-fluorophenyl)boronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 347.4±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 163.9±30.7 °C .
Aplicaciones Científicas De Investigación
- Scientific Field : Organic Chemistry
- Application : This compound is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also used to make novel biologically active terphenyls .
- Methods of Application : The compound is used in various reactions such as Suzuki coupling using microwave and triton B catalyst, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, Cu-catalyzed Petasis reactions, Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Ruthenium catalyzed direct arylation, Rh-catalyzed asymmetric conjugate additions .
- Results or Outcomes : The specific outcomes of these reactions would depend on the specific conditions and reactants used. However, these reactions generally result in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
- Scientific Field : Organic Chemistry
- Application : This compound is used as a reactant for the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes, diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation, site-selective Suzuki-Miyaura arylation reactions, Rh-catalyzed enantioselective addition reactions .
- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. However, these reactions generally involve the use of this compound as a boronic acid component in metal-catalyzed cross-coupling reactions .
- Results or Outcomes : The specific outcomes of these reactions would depend on the specific conditions and reactants used. However, these reactions generally result in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
4-Fluorophenylboronic Acid
2-Fluorophenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound is used as a reactant for the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes, diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation, site-selective Suzuki-Miyaura arylation reactions, Rh-catalyzed enantioselective addition reactions .
- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. However, these reactions generally involve the use of this compound as a boronic acid component in metal-catalyzed cross-coupling reactions .
- Results or Outcomes : The specific outcomes of these reactions would depend on the specific conditions and reactants used. However, these reactions generally result in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
- Scientific Field : Organic Chemistry
- Application : This compound is recently used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It is also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. However, these reactions generally involve the use of this compound as a boronic acid component in metal-catalyzed cross-coupling reactions .
2-Fluorophenylboronic Acid
3-Fluorophenylboronic Acid
Safety And Hazards
Safety measures for handling “(2-Carbamoyl-4-fluorophenyl)boronic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Direcciones Futuras
The future directions of “(2-Carbamoyl-4-fluorophenyl)boronic acid” research could involve further exploration of its role as a noncompetitive boronic acid CXCR1/2 antagonist . Additionally, its use as a reactant in coupling reactions and in the synthesis of novel biologically active terphenyls could be further explored .
Propiedades
IUPAC Name |
(2-carbamoyl-4-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAONGALRMVQDSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(=O)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675210 |
Source


|
| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Carbamoyl-4-fluorophenyl)boronic acid | |
CAS RN |
1217500-90-7 |
Source


|
| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

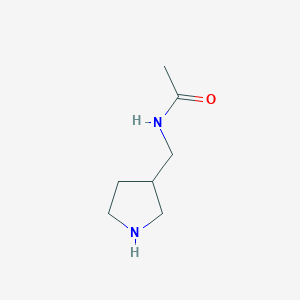
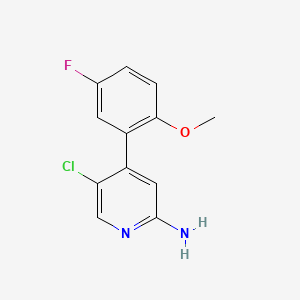
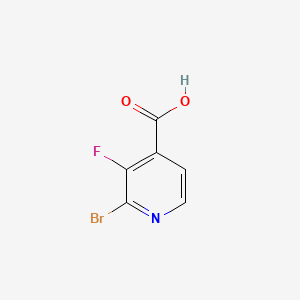
![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)
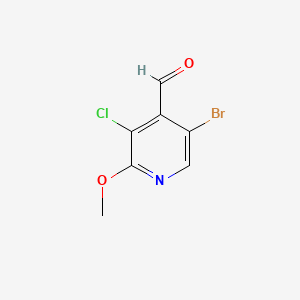
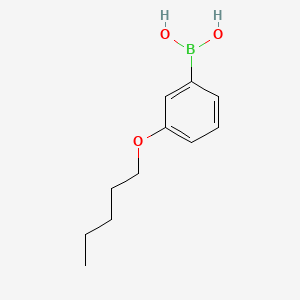

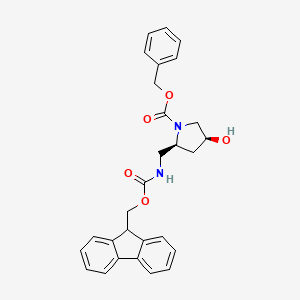
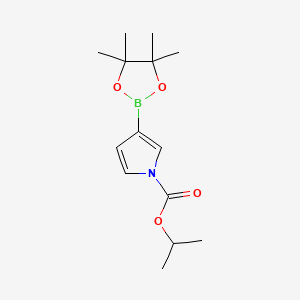
![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)
